(R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine
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Overview
Description
®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and a suitable chiral amine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired ®-enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Implementing automated processes for the addition of reagents and monitoring of reaction parameters.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield pyridine N-oxides.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, ®-1-(3-(Trifluoromethyl)pyridin
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 |
InChI Key |
DZABNZUEIBEAIW-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(C=NC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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